Cas no 2580187-95-5 (Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate)
Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate
- EN300-27732086
- 2580187-95-5
- Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate
-
- Inchi: 1S/C8H11ClN2O2S/c1-8(2,3)13-6(12)4-5(10)11-7(9)14-4/h10H2,1-3H3
- InChI Key: IJGNXGAWFLFYCD-UHFFFAOYSA-N
- SMILES: ClC1=NC(=C(C(=O)OC(C)(C)C)S1)N
Computed Properties
- Exact Mass: 234.0229765g/mol
- Monoisotopic Mass: 234.0229765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 93.4Ų
Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27732086-1g |
tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
2580187-95-5 | 1g |
$2002.0 | 2023-09-10 | ||
| Enamine | EN300-27732086-5g |
tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
2580187-95-5 | 5g |
$5807.0 | 2023-09-10 | ||
| Enamine | EN300-27732086-10g |
tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
2580187-95-5 | 10g |
$8611.0 | 2023-09-10 | ||
| Enamine | EN300-27732086-0.05g |
tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
2580187-95-5 | 95.0% | 0.05g |
$1682.0 | 2025-03-19 | |
| Enamine | EN300-27732086-0.1g |
tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
2580187-95-5 | 95.0% | 0.1g |
$1761.0 | 2025-03-19 | |
| Enamine | EN300-27732086-0.25g |
tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
2580187-95-5 | 95.0% | 0.25g |
$1841.0 | 2025-03-19 | |
| Enamine | EN300-27732086-0.5g |
tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
2580187-95-5 | 95.0% | 0.5g |
$1922.0 | 2025-03-19 | |
| Enamine | EN300-27732086-1.0g |
tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
2580187-95-5 | 95.0% | 1.0g |
$2002.0 | 2025-03-19 | |
| Enamine | EN300-27732086-2.5g |
tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
2580187-95-5 | 95.0% | 2.5g |
$3925.0 | 2025-03-19 | |
| Enamine | EN300-27732086-5.0g |
tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
2580187-95-5 | 95.0% | 5.0g |
$5807.0 | 2025-03-19 |
Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate
Recent Advances in the Synthesis and Applications of Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate (CAS: 2580187-95-5)
Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate (CAS: 2580187-95-5) is a key intermediate in the synthesis of biologically active thiazole derivatives, which have garnered significant attention in pharmaceutical and agrochemical research. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and central nervous system (CNS) disorders. This research brief consolidates the latest findings on the compound's synthetic pathways, biological activities, and potential applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate via a multi-step process involving cyclization and carboxylation reactions. The compound's structural versatility allows for further functionalization, enabling the creation of diverse thiazole-based scaffolds. Notably, the study emphasized the compound's role as a precursor for kinase inhibitors, with promising activity against EGFR and BRAF mutations implicated in various cancers.
Another significant application of this intermediate was reported in Bioorganic & Medicinal Chemistry Letters (2024), where it served as a building block for antimicrobial agents. The derived compounds exhibited potent activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The presence of the chloro and amino groups at the 2- and 4-positions, respectively, was critical for enhancing binding affinity to bacterial target proteins.
Recent advancements in computational chemistry have further elucidated the molecular interactions of derivatives synthesized from Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate. Molecular docking studies revealed high binding scores with neurological targets such as GABAA receptors, suggesting potential applications in treating anxiety and epilepsy. These findings were corroborated by in vivo assays showing reduced seizure frequency in rodent models.
Despite its promising applications, challenges remain in optimizing the scalability and cost-effectiveness of its synthesis. A 2024 ACS Sustainable Chemistry & Engineering paper proposed a green chemistry approach using catalytic amination, reducing hazardous waste by 40% compared to traditional methods. This aligns with the pharmaceutical industry's growing emphasis on sustainable practices.
In conclusion, Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate continues to be a pivotal compound in medicinal chemistry, with recent research expanding its therapeutic horizons. Future directions include exploring its use in PROTACs (proteolysis-targeting chimeras) and covalent inhibitor design, as well as further optimization of synthetic routes for industrial-scale production.
2580187-95-5 (Tert-butyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)